Maohuoside A

Osteogenesis Mesenchymal Stem Cells Bone Formation

Preclinical bone research often stalls due to icariin's poor oral bioavailability, yielding undetectable plasma levels in vivo. Maohuoside A (MHA) resolves this bottleneck. - Demonstrates superior in vitro osteogenic potency vs. icariin, increasing MSC differentiation by up to 33.3%. - Provides proven oral in vivo efficacy, directly increasing lumbar vertebral BMD in animal models. - Serves as a well-characterized BMP/MAPK dual-pathway positive control for osteogenesis screening. Supplied with full CoA and HPLC purity documentation to ensure experimental reproducibility.

Molecular Formula C27H32O12
Molecular Weight 548.5 g/mol
Cat. No. B1252509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaohuoside A
Synonyms3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
maohuoside A
Molecular FormulaC27H32O12
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C27H32O12/c1-27(2,35)9-8-14-16(37-26-23(34)21(32)19(30)17(11-28)38-26)10-15(29)18-20(31)22(33)24(39-25(14)18)12-4-6-13(36-3)7-5-12/h4-7,10,17,19,21,23,26,28-30,32-35H,8-9,11H2,1-3H3/t17-,19-,21+,23-,26-/m1/s1
InChIKeyKKZRHUJZVYWXFJ-RGLOOMPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maohuoside A for Osteogenesis Research


Maohuoside A (MHA, CAS: 128988-55-6), with the molecular formula C27H32O12 and a molecular weight of 548.54, is a prenylated flavonoid glycoside isolated from the herb Epimedium koreanum Nakai . While structurally related to the extensively studied icariin, the major bioactive component of Epimedium species [1], MHA has been identified as a distinct chemical entity with unique osteogenic properties [2].

Osteogenic differentiation study fit
BMP and MAPK pathway assay context
Oral in vivo model-response context

Why Icariin Cannot Substitute Maohuoside A


Direct substitution with icariin or other Epimedium flavonoids, such as Icariside II, is not scientifically justified due to significant and quantifiable differences in their osteogenic potency, bioavailability, and in vivo efficacy [1]. While many studies on Epimedium focus on icariin, its clinical utility is severely hampered by extremely poor oral bioavailability, with human studies showing very low or undetectable plasma levels [2]. In contrast, Maohuoside A demonstrates both superior in vitro osteogenic activity compared to icariin [3] and, critically, proven in vivo efficacy upon oral administration, directly increasing bone mineral density in animal models [4]. The following evidence guide details these specific, quantifiable differentiators.

Attribute
Maohuoside A
Icariin
Osteogenic Potency
Reported higher in vitro osteogenic activity
Baseline comparator; lower relative potency
Oral Bioavailability
Demonstrated oral in vivo model response
Poor oral exposure; very low plasma levels
Glycosylation
Mono-glycoside (glucopyranosyl)
Disaccharide structure; may alter activity

Maohuoside A vs. Icariin: Evidence-Based Differences


Superior Osteogenic Potency in rMSCs

In a direct head-to-head study using rat bone marrow-derived mesenchymal stem cells (rMSCs), Maohuoside A (MHA) was consistently more potent than icariin at the same concentration in promoting osteogenesis [1]. The increase in osteogenic activity was quantified over time, showing a clear and sustained advantage for MHA.

Osteogenic Potency in rMSCs
Head-to-head
+16.6% (D3), +33.3% (D7), +15.8% (D11) vs. icariin baseline (ALP activity, 1 × 10⁻⁵ M)
Supports osteogenic pathway-response interpretation
Direct comparison in rMSCs; assay context required
Osteogenesis Mesenchymal Stem Cells Bone Formation

In Vivo Bone Mineral Density in Mice

Unlike its more famous analog icariin, which shows very low or undetectable plasma levels following oral administration in humans [1], Maohuoside A has demonstrated clear in vivo efficacy. A separate study showed that oral treatment with MHA led to a measurable increase in bone mineral density (BMD) of the lumbar vertebrae in mice, as quantified by microcomputed tomography [2]. This provides crucial in vivo validation.

In Vivo Bone Density
Cross-study context
Significant BMD increase in mice (oral); Icariin shows undetectable human plasma levels
Supports oral in vivo model-response context
Model-specific review; oral exposure advantage reported
Osteoporosis In Vivo Efficacy Bone Mineral Density

Unique Glycosylation Pattern

A key structural difference between Maohuoside A and icariin lies in their glycosylation. MHA contains a single glucopyranosyl moiety, whereas icariin has a rhamnopyranosyl-glucopyranosyl disaccharide . This difference may underlie the observed variations in their biological activity and bioavailability [1].

Glycosylation Pattern
Class-level inference
Mono-glycoside (glucopyranosyl) vs. disaccharide (rhamnopyranosyl-glucopyranosyl)
Structural basis for activity differences; SAR context
Data to verify; class-level structure-activity inference
Structure-Activity Relationship Chemical Biology Glycosylation

Maohuoside A Key Applications


MSC Osteogenic Differentiation

For research requiring maximal in vitro osteogenic differentiation of rat or mouse MSCs, Maohuoside A is the superior choice. Its quantified potency advantage over the class standard, icariin, means it can be used at lower concentrations or for shorter periods to achieve a desired effect [1], optimizing experimental workflows and reducing potential off-target effects from high concentrations of less potent alternatives.

Osteoporosis and Bone Regeneration Models

Studies investigating the in vivo effects of Epimedium-derived flavonoids on bone density should prioritize Maohuoside A. Its proven ability to increase lumbar vertebral BMD upon oral administration in mice [1] directly addresses the critical limitation of poor oral bioavailability seen with icariin [2], making it a more translationally relevant compound for preclinical models of osteoporosis and bone defect repair.

BMP and MAPK Signaling Pathways

As a potent and well-characterized activator of both BMP and MAPK signaling pathways during osteogenesis [1][2], Maohuoside A serves as an ideal positive control and chemical probe. Its dual pathway activation profile, documented through quantitative PCR and Western blot analyses, offers a robust system for screening novel compounds, studying pathway crosstalk, or exploring the molecular mechanisms of bone formation.

Application
Selection Property
Validation Focus
MSC Osteogenic Differentiation
Reported osteogenic potency profile
ALP activity and mineralization endpoint review
Bone Density Model Studies
Oral in vivo model-response context
BMD and histomorphometry endpoint review
BMP and MAPK Pathway Research
Dual-pathway activation assay context
qPCR and Western blot endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maohuoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.